1-(2-Amino-6-(trifluoromethylthio)phenyl)propan-1-one is an organic compound that features a unique trifluoromethylthio group attached to an aromatic amine. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its molecular formula is , with a molecular weight of approximately 249.25 g/mol. The compound's structure allows for diverse reactivity, making it a valuable intermediate in organic synthesis.
The compound is classified as an aromatic ketone due to the presence of a carbonyl group (propan-1-one) adjacent to an aromatic ring. It can be sourced from chemical suppliers and is often utilized in research settings for its synthetic versatility and biological activity.
The synthesis of 1-(2-Amino-6-(trifluoromethylthio)phenyl)propan-1-one typically involves several key steps:
Common synthetic routes may include the use of amination reactions where the amino group is introduced into the aromatic system, followed by carbonylation to form the ketone moiety .
The molecular structure of 1-(2-Amino-6-(trifluoromethylthio)phenyl)propan-1-one can be described as follows:
The structure features a phenyl ring substituted with an amino group and a trifluoromethylthio group, contributing to its unique chemical properties .
1-(2-Amino-6-(trifluoromethylthio)phenyl)propan-1-one can undergo various chemical reactions:
These reactions highlight the compound's versatility as a building block in organic synthesis.
The mechanism of action for 1-(2-Amino-6-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with various molecular targets:
This mechanism underpins its potential therapeutic applications.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 249.25 g/mol |
IUPAC Name | 1-[2-amino-6-(trifluoromethylsulfanyl)phenyl]propan-1-one |
InChI | InChI=1S/C10H10F3NOS/c1-2... |
InChI Key | WZPKHHYZAXHXKL-UHFFFAOYSA-N |
Canonical SMILES | CCC(=O)C1=C(C=CC=C1SC(F)(F)F)N |
The compound exhibits specific physical properties that influence its behavior in chemical reactions and biological systems.
1-(2-Amino-6-(trifluoromethylthio)phenyl)propan-1-one has several applications in scientific research:
These applications underscore the compound's significance across various scientific fields.
CAS No.: 456-12-2
CAS No.: 13569-75-0
CAS No.: 12067-75-3
CAS No.: 12067-00-4
CAS No.: 14066-13-8
CAS No.: